N-Ethyltetrahydro-2-furanamine
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Overview
Description
N-Ethyltetrahydro-2-furanamine is a chemical compound with the molecular formula C7H15NO. It is a derivative of tetrahydrofuran, a cyclic ether, with an ethyl group attached to the nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Reduction of Furan Derivatives: One common method involves the reduction of furan derivatives using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure.
Amination of Tetrahydrofuran Derivatives: Another approach is the amination of tetrahydrofuran derivatives. This can be achieved by reacting tetrahydrofuran with ethylamine in the presence of a suitable catalyst, such as Raney nickel, under specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and scalability. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., sodium hydride, NaH) are typically employed.
Major Products Formed:
Oxidation: Products include ethyltetrahydrofuran-2-one, ethyltetrahydrofuran-2-carboxylic acid, and ethyltetrahydrofuran-2-aldehyde.
Reduction: The major product is ethylamine.
Substitution: Products vary depending on the nucleophile used, such as ethyl halides or substituted amines.
Scientific Research Applications
N-Ethyltetrahydro-2-furanamine is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-Ethyltetrahydro-2-furanamine exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tetrahydro-2-methylfuran
2-Ethyltetrahydro-3-furanone
N-(Tetrahydro-2-furanylmethyl)-1-ethanamine
Properties
CAS No. |
887590-74-1 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-ethyloxolan-2-amine |
InChI |
InChI=1S/C6H13NO/c1-2-7-6-4-3-5-8-6/h6-7H,2-5H2,1H3 |
InChI Key |
RTXDVVBGOHPKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCO1 |
Origin of Product |
United States |
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